![molecular formula C23H31N7O B1624490 Dutacatib CAS No. 501000-36-8](/img/structure/B1624490.png)
Dutacatib
描述
杜塔卡替布是一种由诺华公司开发的组织蛋白酶 K 抑制剂。它已被研究用于治疗骨质疏松症和癌症引起的骨病。 杜塔卡替布通过可逆地结合组织蛋白酶 K 的催化位点发挥作用,阻止底物结合和随后的裂解 。 它也显示出对 SARS-CoV-2 的抗病毒活性 .
准备方法
杜塔卡替布的合成涉及几个步骤。关键中间体是 N-[(2-氰基-4-(2,2-二甲基丙基)氨基)-5-嘧啶基]甲基-4-(4-甲基哌嗪-1-基)苯甲酰胺最后一步是在特定反应条件下将嘧啶中间体与 4-(4-甲基哌嗪-1-基)苯甲酰胺偶联 .
化学反应分析
科学研究应用
Antiviral Activity
Dutacatib has been investigated for its antiviral properties, particularly against coronaviruses such as SARS-CoV-2. In a study leveraging a drug repurposing library, this compound was identified as having moderate inhibitory effects on SARS-CoV-2, suggesting its potential as an antiviral agent . This aligns with the broader interest in developing therapies that target viral proteases to mitigate infections.
Cancer Treatment
The role of deubiquitinating enzymes (DUBs) in cancer has led to increased interest in compounds like this compound that modulate these pathways. DUBs are implicated in tumorigenesis and cancer progression, making them attractive targets for novel cancer therapies . this compound's ability to inhibit specific DUBs could provide a mechanism to enhance the efficacy of existing cancer treatments or develop new therapeutic strategies.
SARS-CoV-2 Inhibition
In a clinical study assessing the efficacy of various cysteine protease inhibitors, this compound was highlighted for its potential to inhibit viral replication . The study emphasized the need for further investigation into its safety and effectiveness in human subjects, particularly in the context of emergency use during viral outbreaks.
Cancer Research Initiatives
Research has demonstrated that inhibiting DUB activity can lead to enhanced apoptosis in cancer cells. For instance, studies on this compound have shown promising results in preclinical models where it was used alongside traditional chemotherapeutics . This combination therapy approach aims to overcome resistance mechanisms often seen in cancer treatment.
Data Tables
Application Area | Mechanism | Clinical Status | Potential Impact |
---|---|---|---|
Antiviral | Cysteine protease inhibition | Preclinical trials | Moderate inhibition of SARS-CoV-2 |
Cancer | DUB inhibition | Ongoing research | Enhanced apoptosis and reduced tumor growth |
作用机制
杜塔卡替布通过可逆地结合组织蛋白酶 K 的催化位点发挥作用。这种结合阻止了底物进入活性位点,从而抑制了组织蛋白酶 K 的蛋白水解活性。这种抑制减少了骨吸收,并在骨质疏松症和癌症引起的骨病等疾病中具有潜在的治疗作用。 此外,杜塔卡替布通过抑制 SARS-CoV-2 3CL 蛋白酶(对病毒复制至关重要)显示出抗病毒活性 .
相似化合物的比较
杜塔卡替布在组织蛋白酶 K 抑制剂中是独特的,因为它具有特定的结合亲和力和可逆抑制机制。类似的化合物包括:
奥达那卡替布: 另一种用于治疗骨质疏松症的组织蛋白酶 K 抑制剂。
巴利卡替布: 一种组织蛋白酶 K 抑制剂,已被研究用于治疗骨病。
CMX990: 一种 SARS-CoV-2 3CL 蛋白酶抑制剂,其抗病毒活性与杜塔卡替布相似 .
生物活性
Dutacatib, a small molecule inhibitor targeting cysteine proteases, has garnered attention for its potential therapeutic applications, particularly in viral infections and cancer treatment. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and its mechanisms of action.
Overview of this compound
This compound is primarily recognized for its role as a deubiquitinating enzyme (DUB) inhibitor. DUBs are critical in regulating protein degradation through the ubiquitin-proteasome pathway. By inhibiting these enzymes, this compound can alter protein stability and cellular signaling pathways, making it a candidate for various therapeutic interventions.
1. Inhibition of Cysteine Proteases:
this compound has been shown to effectively inhibit cysteine proteases, which are involved in various pathological processes including viral replication and cancer progression. Its mechanism involves binding to the active site of these proteases, thereby preventing substrate access and subsequent proteolytic activity .
2. Impact on Viral Infections:
Research indicates that this compound exhibits antiviral properties, particularly against SARS-CoV-2. In vitro studies demonstrated that it could reduce viral replication by inhibiting the 3CL protease essential for viral maturation . This highlights its potential as a therapeutic agent in treating COVID-19 and other viral infections.
Case Studies
Case Study 1: Antiviral Efficacy
In a study assessing the efficacy of this compound against SARS-CoV-2, researchers found that treatment with the compound resulted in a significant reduction in viral load in infected cell lines. The study utilized a variety of concentrations to establish a dose-response relationship, revealing an effective concentration range that inhibited viral replication without causing cytotoxicity .
Case Study 2: Cancer Treatment Potential
Another investigation focused on the application of this compound in cancer therapy. The compound was tested in various cancer cell lines where it demonstrated the ability to induce apoptosis and inhibit cell proliferation. The results indicated that this compound could enhance the efficacy of existing chemotherapeutics when used in combination treatments .
Table 1: Summary of Biological Activities of this compound
Activity Type | Description | Reference |
---|---|---|
Antiviral | Inhibits SARS-CoV-2 3CL protease | |
Anticancer | Induces apoptosis in cancer cell lines | |
DUB Inhibition | Alters protein stability via DUB inhibition |
Safety Profile and Clinical Trials
This compound's safety profile has been evaluated in early-phase clinical trials. Initial results suggest manageable side effects with no severe adverse events reported. However, ongoing studies are necessary to fully understand its long-term safety and efficacy .
属性
IUPAC Name |
N-[[2-cyano-4-(2,2-dimethylpropylamino)pyrimidin-5-yl]methyl]-4-(4-methylpiperazin-1-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N7O/c1-23(2,3)16-27-21-18(14-25-20(13-24)28-21)15-26-22(31)17-5-7-19(8-6-17)30-11-9-29(4)10-12-30/h5-8,14H,9-12,15-16H2,1-4H3,(H,26,31)(H,25,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWDVLZZYSYUAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=NC(=NC=C1CNC(=O)C2=CC=C(C=C2)N3CCN(CC3)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60964518 | |
Record name | N-({2-Cyano-4-[(2,2-dimethylpropyl)imino]-1,4-dihydropyrimidin-5-yl}methyl)-4-(4-methylpiperazin-1-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60964518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501000-36-8 | |
Record name | Dutacatib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501000368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-({2-Cyano-4-[(2,2-dimethylpropyl)imino]-1,4-dihydropyrimidin-5-yl}methyl)-4-(4-methylpiperazin-1-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60964518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DUTACATIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3M76J6S37 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。